1,2,3,6-Tetrahydropyridine 1,2,3,6-Tetrahydropyridine 1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals.
3-piperideine is a piperideine.
Brand Name: Vulcanchem
CAS No.: 694-05-3
VCID: VC21209766
InChI: InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2
SMILES: C1CNCC=C1
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol

1,2,3,6-Tetrahydropyridine

CAS No.: 694-05-3

Cat. No.: VC21209766

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetrahydropyridine - 694-05-3

Specification

CAS No. 694-05-3
Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
IUPAC Name 1,2,3,6-tetrahydropyridine
Standard InChI InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2
Standard InChI Key FTAHXMZRJCZXDL-UHFFFAOYSA-N
SMILES C1CNCC=C1
Canonical SMILES C1CNCC=C1
Boiling Point 108.0 °C
Melting Point -48.0 °C

Introduction

Chemical Structure and Basic Characteristics

1,2,3,6-Tetrahydropyridine features a six-membered heterocyclic ring containing a nitrogen atom and a single double bond. The compound exists as one of several possible tetrahydropyridine isomers, with the 1,2,3,6-configuration being distinguished by the positions of hydrogen saturation in the ring system. This particular isomer has a molecular weight of 83.13 g/mol and is also known by several synonyms including delta3-Piperidine, Pyridine, 1,2,3,6-tetrahydro-, and 3,6-Dihydro-2H-pyridine .

The basic structure of 1,2,3,6-tetrahydropyridine consists of an unsaturated piperidine ring with a secondary amine functional group. The presence of both the nitrogen atom and the double bond within the cyclic structure contributes to its chemical reactivity and importance in various synthetic applications.

Physical and Chemical Properties

1,2,3,6-Tetrahydropyridine possesses distinct physical and chemical properties that are important for understanding its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 1,2,3,6-Tetrahydropyridine

PropertyValue
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Melting Point−48 °C
Boiling Point108 °C
Density0.911 g/mL at 25 °C
Refractive Index1.48
Flash Point61 °F
AppearanceWhite to pale yellow-cream powder
SolubilitySlightly soluble in chloroform and methanol
pKa10.22±0.10 (Predicted)
StabilityLight sensitive

From a thermochemical perspective, 1,2,3,6-tetrahydropyridine has a heat of formation (Δ fH° liquid) of 33. ± 2.3 kJ/mol and a heat of combustion (Δ cH° liquid) of -3287.3 ± 2.3 kJ/mol as reported in the literature . These thermodynamic parameters provide valuable information for understanding the energetic aspects of reactions involving this compound and are essential for computational studies and reaction engineering.

Synthesis Methods

Several efficient methods have been developed for the synthesis of 1,2,3,6-tetrahydropyridine and its derivatives. These methods vary in their approach, reagents, and reaction conditions, providing chemists with multiple options for preparing these compounds based on specific requirements.

Phosphate-Mediated Synthesis

Researchers have reported two novel approaches for forming 1,2,3,6-tetrahydropyridines that employ a strategic phosphate substituent on the nitrogen atom. In the first method, when an additional phosphate substituent (X = P = O(OEt)2) is present, an anionic cascade can be triggered upon treatment with a base. Alternatively, when X = H, the same 1,2,3,6-tetrahydropyridine product can be accessed via an acid-catalyzed cyclization . These complementary approaches provide flexibility in synthetic planning depending on the starting materials and reaction conditions available.

Cyclization Reactions

Another important synthetic route involves the use of α,β-unsaturated imines and alkynes in a resourceful reaction cascade that leads to highly substituted 1,2,3,6-tetrahydropyridines. This method utilizes a rhodium(I) catalyst to trigger a coupling reaction through C–H activation of the alkyne. The reaction proceeds through electrocyclization via resonance stabilization followed by reduction through acid/borohydride stimulation. A significant advantage of this method is that it affords the desired compounds with high diastereoselectivity (>95%) and good yields ranging from 47-95% . This high level of stereocontrol makes the method particularly valuable for applications in medicinal chemistry where stereochemistry can significantly impact biological activity.

Pharmacological Significance

MPTP and Parkinson's Disease Models

The derivative 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has profound importance in neuroscience research. MPTP gained notoriety in 1982 when individuals who had injected themselves with what they believed was a novel synthetic heroin developed irreversible Parkinsonism. This unexpected and tragic discovery led to the identification of MPTP as a powerful neurotoxin that can produce symptoms remarkably similar to Parkinson's disease .

The mechanism of MPTP neurotoxicity involves its conversion to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAOB). MPP+ subsequently causes oxidative stress and selectively destroys dopaminergic neurons in the substantia nigra pars compacta, which is the same region affected in Parkinson's disease . This selective neurotoxicity has made MPTP an invaluable tool for creating animal models of Parkinson's disease, enabling researchers to study disease mechanisms and test potential therapeutic interventions.

Effects of MPTP in Experimental Models

Extensive research has been conducted to characterize the effects of MPTP in various animal models. A systematic review and meta-analysis of 51 studies involving more than one thousand animals, primarily rats and mice, revealed that MPTP administration results in significant impairment of both motor and cognitive functions .

Function AffectedSpecific ImpairmentsSpecies Studied
Motor FunctionCoordination, balance, locomotor activityRats, mice
MemorySpatial memory, working memory, recognition memory, associative memoryRats, mice
Neurochemical ChangesStriatal dopamine depletion (60-80%), serotonin depletionRats
Age DependencyIncreased neurotoxicity with age; minimal effect in neonatal ratsRats
DurationPersistent dopamine depletion (>8 weeks); transient serotonin effectsRats

In rodent studies, researchers have found that the neurotoxic effects of MPTP are less pronounced than in humans and non-human primates, necessitating multiple dosing protocols to achieve long-lasting neuronal deficits. Following repeated administration of MPTP in rats, pronounced (60-80%) and dose-dependent depletions of striatal dopamine and serotonin concentrations have been observed .

Time-course studies have revealed an interesting temporal pattern of neurotoxicity: while striatal dopamine concentrations remained consistently reduced for at least 8 weeks following MPTP treatment, striatal serotonin depletions and MPTP-induced monoamine depletions in other brain regions were transient in nature . This pattern of selective and persistent dopaminergic neurotoxicity further supports the value of MPTP as a model for Parkinson's disease, which is characterized by progressive dopaminergic neuron loss.

Neuroprotective Strategies Against MPTP Toxicity

Research into protective measures against MPTP-induced neurotoxicity has provided valuable insights that may be relevant to understanding and treating Parkinson's disease. Several compounds have been found to attenuate the neurotoxic effects of MPTP in experimental models.

Pretreatment with the monoamine oxidase B (MAO-B) inhibitor pargyline has been shown to provide complete protection against MPTP-induced striatal dopamine depletion without significantly affecting MPTP-induced striatal serotonin depletions . This selective protection is consistent with the mechanism of MPTP toxicity, which requires conversion to MPP+ by MAO-B.

Similarly, treatment with ascorbic acid (vitamin C) has been found to selectively attenuate MPTP-induced dopamine depletions in rats . The protective effect of this antioxidant suggests a role for oxidative stress in the mechanism of MPTP toxicity and potentially in Parkinson's disease pathogenesis.

Safety ParameterDescription
Hazard CodesF (Highly Flammable), Xi (Irritant)
Risk Statements11-36/37/38
Safety Statements16-26-36/37/39
UN NumberUN 2410 3/PG 2
WGK Germany3
Hazard Class3.1
Packing GroupII

When working with 1,2,3,6-tetrahydropyridine, appropriate personal protective equipment should be worn, including gloves, safety glasses, and laboratory coats. The compound should be stored in a cool, dry place, away from sources of ignition and oxidizing agents. Due to its light sensitivity, it should be kept in amber bottles or protected from light exposure .

Applications in Research and Medicine

The unique properties of 1,2,3,6-tetrahydropyridine and its derivatives have led to various applications in research and potential therapeutic development.

Neurodegenerative Disease Research

The MPTP model has become invaluable for studying the mechanisms of neurodegeneration in Parkinson's disease and for testing potential neuroprotective therapies. Researchers have used this model to investigate various aspects of the disease, including the role of oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neuron loss .

Drug Discovery Applications

The tetrahydropyridine structural motif is present in both natural products and synthetic pharmaceutical agents. This structural feature has sparked interest in developing novel tetrahydropyridine derivatives as potential therapeutic agents for various conditions . The synthetic methods discussed earlier provide versatile approaches for creating diverse libraries of substituted tetrahydropyridines for biological screening and structure-activity relationship studies.

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